molecular formula C11H13NO3 B13928890 Ethyl (E)-3-(6-(hydroxymethyl)pyridin-3-yl)acrylate

Ethyl (E)-3-(6-(hydroxymethyl)pyridin-3-yl)acrylate

Cat. No.: B13928890
M. Wt: 207.23 g/mol
InChI Key: GKUXNILHJSVDSC-GQCTYLIASA-N
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Description

Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate is an organic compound with a complex structure that includes a pyridine ring substituted with a hydroxymethyl group and an ethyl ester of a propenoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate typically involves the esterification of 6-(hydroxymethyl)-3-pyridinecarboxylic acid with ethyl propenoate. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of heterogeneous catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 6-(Carboxymethyl)-3-pyridinecarboxylic acid.

    Reduction: Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenol.

    Substitution: 6-(Hydroxymethyl)-3-nitropyridine.

Scientific Research Applications

Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways involving pyridine derivatives.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of biological targets associated with pyridine compounds.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The hydroxymethyl group and the pyridine ring play crucial roles in binding to these targets, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-3-[6-(hydroxymethyl)-3-pyridinyl]-2-propenoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl (E)-3-[6-(hydroxymethyl)pyridin-3-yl]prop-2-enoate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)6-4-9-3-5-10(8-13)12-7-9/h3-7,13H,2,8H2,1H3/b6-4+

InChI Key

GKUXNILHJSVDSC-GQCTYLIASA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=C(C=C1)CO

Canonical SMILES

CCOC(=O)C=CC1=CN=C(C=C1)CO

Origin of Product

United States

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